![molecular formula C23H19ClN6O2 B2765308 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1207020-84-5](/img/no-structure.png)

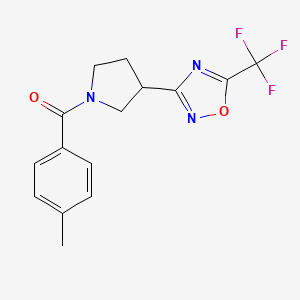

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

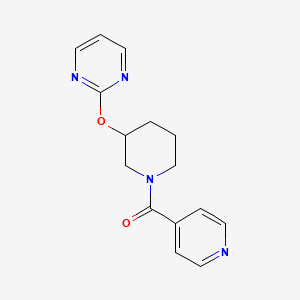

The compound belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . Compounds in this class have been studied for their potential as anticancer agents , inhibitors of certain enzymes , and their DNA intercalation activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their biological activities . The synthesis usually involves multicomponent reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a [1,2,4]triazolo[4,3-a]pyrazine core, which is a bicyclic structure containing two nitrogen atoms in the triazole ring and one nitrogen atom in the pyrazine ring .Wissenschaftliche Forschungsanwendungen

Adenosine Receptor Antagonism

This compound can be functionalized to target adenosine receptors, which are crucial in numerous physiological processes. Antagonists for these receptors have therapeutic potential in treating conditions like Parkinson’s disease, cardiac arrhythmias, and even certain types of cancer . By modifying the compound with reactive linkers, it can be used to develop multi-target ligands, receptor probes, and contribute to drug delivery systems.

c-Met Kinase Inhibition

The structural analogs of this compound have shown promise as c-Met kinase inhibitors . c-Met is a protein that, when aberrantly activated, can lead to cancer progression and metastasis. Inhibitors targeting c-Met can potentially be used in cancer therapy, particularly in cases where tumors show overexpression or mutation of this kinase.

DNA Intercalation

Compounds with similar frameworks have been designed to intercalate with DNA, which is a strategy employed by certain anticancer drugs . By inserting themselves between the base pairs of DNA, these compounds can disrupt the replication and transcription processes, leading to cell death, particularly in rapidly dividing cancer cells.

Antimicrobial Activity

Derivatives of this compound have been assessed for their antibacterial and antifungal activities . The ability to interfere with microbial DNA makes it a candidate for developing new antimicrobial agents, which is crucial in the face of rising antibiotic resistance.

Diagnostic Applications

The compound’s derivatives can be used to create diagnostic systems, particularly in identifying and targeting specific adenosine receptors . This application is valuable in both research settings and clinical diagnostics, where precise detection of molecular targets is essential.

Theranostic Systems

The compound’s framework is suitable for developing theranostic systems—combined therapeutic and diagnostic systems . These systems are particularly useful in personalized medicine, where a single agent can be used to diagnose, deliver therapy, and monitor the response to treatment.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one ring system followed by the addition of the 4-ethylphenylacetamide group.", "Starting Materials": [ "4-chlorobenzaldehyde", "hydrazine hydrate", "ethyl acetoacetate", "4-ethylphenylamine", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium nitrite", "sodium azide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 4-chlorophenylhydrazine by reacting 4-chlorobenzaldehyde with hydrazine hydrate in ethanol.", "Step 2: Synthesis of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one by reacting ethyl acetoacetate with 4-chlorophenylhydrazine in the presence of sodium ethoxide.", "Step 3: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid by reacting pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one with acetic anhydride and sulfuric acid.", "Step 4: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide by reacting 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetic acid with 4-ethylphenylamine in the presence of sodium nitrite, sodium azide, and sodium hydroxide." ] } | |

CAS-Nummer |

1207020-84-5 |

Produktname |

2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-ethylphenyl)acetamide |

Molekularformel |

C23H19ClN6O2 |

Molekulargewicht |

446.9 |

IUPAC-Name |

2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-ethylphenyl)acetamide |

InChI |

InChI=1S/C23H19ClN6O2/c1-2-15-3-9-18(10-4-15)25-21(31)14-30-23(32)28-11-12-29-20(22(28)27-30)13-19(26-29)16-5-7-17(24)8-6-16/h3-13H,2,14H2,1H3,(H,25,31) |

InChI-Schlüssel |

GIIHIEQHLHMXJT-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-N-(2-methoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B2765226.png)

![N-[(6-Propan-2-ylpyridin-3-yl)methyl]-3-(1H-1,2,4-triazol-5-yl)aniline](/img/structure/B2765236.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2765238.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-methylbenzamide](/img/structure/B2765244.png)

![Benzyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2765246.png)

![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfanyl]methyl}isoxazole](/img/structure/B2765247.png)